molecular formula C15H9NO4S B6404562 3-[Benzo(B)thiophen-2-YL]-5-nitrobenzoic acid CAS No. 1261980-10-2

3-[Benzo(B)thiophen-2-YL]-5-nitrobenzoic acid

Cat. No.: B6404562
CAS No.: 1261980-10-2
M. Wt: 299.3 g/mol
InChI Key: GBRWEDVMNLKZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Benzo(B)thiophen-2-YL]-5-nitrobenzoic acid is a heterocyclic compound that contains both a benzothiophene and a nitrobenzoic acid moiety Benzothiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

3-[Benzo(B)thiophen-2-YL]-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[Benzo(B)thiophen-2-YL]-5-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Benzo(B)thiophen-2-YL]-5-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzothiophene moiety can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzothiophene-2-carboxylic acid
  • 3-Nitrobenzoic acid
  • 2-Aminobenzothiophene

Uniqueness

3-[Benzo(B)thiophen-2-YL]-5-nitrobenzoic acid is unique due to the combination of the benzothiophene and nitrobenzoic acid moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(1-benzothiophen-2-yl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4S/c17-15(18)11-5-10(6-12(7-11)16(19)20)14-8-9-3-1-2-4-13(9)21-14/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRWEDVMNLKZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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